molecular formula C5H6N2 B028379 2-Pyridinamine-15N CAS No. 54267-60-6

2-Pyridinamine-15N

Cat. No.: B028379
CAS No.: 54267-60-6
M. Wt: 95.11 g/mol
InChI Key: ICSNLGPSRYBMBD-CDYZYAPPSA-N
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Description

Significance of Stable Isotope Labeling in Advanced Chemical and Biochemical Investigations

Stable isotope labeling is a powerful technique used across various scientific fields, including life science, biology, agriculture, and environmental science. alfa-chemistry.com By incorporating non-radioactive isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) into molecules, researchers can identify and understand complex chemical and biological processes. symeres.com This technique is crucial for elucidating metabolic pathways, studying protein synthesis, and determining the structures of biological macromolecules through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. alfa-chemistry.comsymeres.com Stable isotope labeling enables precise quantification of molecules, which is vital for assessing chemical processes and analyzing drug candidates. symeres.commetsol.com It offers a safe and accurate way to observe biological processes, providing precise insights into metabolic pathways. metsol.comdiagnosticsworldnews.com

The Role of Nitrogen-15 Isotopologues in Mechanistic and Methodological Studies

Nitrogen-15 (¹⁵N) is a stable isotope of nitrogen frequently used in NMR spectroscopy due to its favorable nuclear spin properties, which result in narrower line widths compared to the more common ¹⁴N isotope. musechem.com ¹⁵N labeling is essential for NMR studies of proteins, nucleic acids, and other biological macromolecules, providing detailed structural characterization and enabling the measurement of ligand-protein interactions. alfa-chemistry.comsymeres.com In mechanistic and kinetic studies, labeling with ¹⁵N allows for the elucidation of reaction mechanisms and kinetics. symeres.com Two-dimensional (2D) ¹⁵N NMR experiments are invaluable for solving complex structures, particularly in natural product chemistry. researchgate.net The incorporation of the ¹⁵N isotope allows researchers to track the metabolism and distribution of nitrogen-containing molecules within biological systems using techniques such as NMR spectroscopy and mass spectrometry. ontosight.ai This is particularly useful in understanding enzyme-catalyzed reactions, protein-ligand interactions, and the metabolism of various compounds. ontosight.ai Furthermore, ¹⁵N labeling, followed by analysis of ¹³C-¹⁵N and ¹H-¹⁵N coupling constants, serves as a tool to study the structural aspects and pathways of chemical transformations in nitrogen heterocycles. rsc.org This approach expands the scope of NMR techniques for these compounds. rsc.org

Overview of 2-Pyridinamine as a Fundamental Heterocyclic Scaffold in Research

2-Pyridinamine, also known as 2-aminopyridine (B139424), is an organic compound with the formula C₅H₆N₂. wikipedia.org It is a colorless solid and one of three isomeric aminopyridines. wikipedia.org 2-Aminopyridine is a significant synthetic synthon with a unique dual nucleophilic structure, allowing it to react with various compounds to synthesize five- and six-membered azaheterocycles. sioc-journal.cn It serves as a fundamental heterocyclic scaffold in the synthesis of diverse biological molecules and is considered a perfect "locomotive" in the synthesis of low-molecular-weight molecules for pharmacological purposes. rsc.orgresearchgate.net The simple design of 2-aminopyridine allows for the production of single products with minimal side reactions. rsc.orgresearchgate.net Cyclization reactions based on 2-aminopyridines have been a focus of research in recent years, particularly in the synthesis of imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines. sioc-journal.cn These derivatives exhibit a wide range of pharmacological activities. researchgate.netresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(115N)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2/c6-5-3-1-2-4-7-5/h1-4H,(H2,6,7)/i7+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICSNLGPSRYBMBD-CDYZYAPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=[15N]C(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60445594
Record name 2-Pyridinamine-15N
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

95.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54267-60-6
Record name 2-Pyridinamine-1-15N
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54267-60-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinamine-15N
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for the Preparation of 2 Pyridinamine 15n

Strategies for Regioselective 15N Isotopic Incorporation into Pyridine (B92270) Rings

Regioselective 15N isotopic incorporation into the pyridine ring requires synthetic strategies that specifically target the nitrogen atom within the heterocycle. Two primary approaches exist for achieving this: de novo synthesis utilizing 15N-enriched precursors and isotope exchange reactions that replace the native 14N atom with 15N. chemrxiv.orgnih.govnih.gov

De Novo Synthesis Approaches Utilizing 15N-Enriched Precursors

De novo synthesis involves constructing the pyridine ring from smaller molecular fragments, where one or more of these fragments contain the 15N isotope. chemrxiv.orgnih.govnih.gov This strategy allows for precise placement of the 15N atom within the newly formed ring. However, applying de novo synthesis to complex pyridine derivatives, such as 2-pyridinamine, can require extensive synthetic routes and the availability of appropriately labeled starting materials. chemrxiv.orgnih.gov While this is a conceptually viable method for 15N incorporation, specific detailed protocols for the de novo synthesis of 2-Pyridinamine-15N from readily available 15N-enriched precursors are not as widely reported in recent literature compared to isotope exchange methods for pyridine ring nitrogen.

Isotope Exchange Reactions for Pyridine Ring Nitrogen

Isotope exchange reactions offer an alternative approach by directly replacing the 14N atom in a pre-formed pyridine ring with a 15N isotope. This method can be particularly advantageous for late-stage labeling of complex molecules. chemrxiv.orgnih.govthieme-connect.com Recent advancements have focused on developing efficient and general methods for this type of transformation. researchgate.netnih.govresearchgate.netnih.gov

A significant development in the regioselective 14N to 15N isotopic exchange of nitrogen heteroaromatics, including pyridines, involves strategies based on the Zincke reaction. chemrxiv.orgnih.govnih.govresearchgate.netresearchgate.netresearchgate.netthieme-connect.comresearchgate.netdntb.gov.uachemrxiv.orgnih.govkcl.ac.uknih.govthieme-connect.comchemrxiv.orgthieme-connect.comchemrxiv.orgresearchgate.netnih.govacs.orgsynthical.comnih.gov This approach typically involves the activation of the pyridine nitrogen, followed by a ring-opening sequence and subsequent re-closure with a 15N-labeled nitrogen source. chemrxiv.orgnih.govnih.govresearchgate.netthieme-connect.comnih.gov

One prominent method involves the reaction of pyridine derivatives with an activating agent, such as triflic anhydride (B1165640) (Tf2O), and a secondary amine (e.g., dibenzylamine) to generate a ring-opened Zincke imine intermediate. chemrxiv.orgnih.govresearchgate.netthieme-connect.com This intermediate contains the original carbon skeleton of the pyridine ring but with the nitrogen atom now part of an exocyclic imine structure. The subsequent step involves reacting the Zincke imine with a readily available and inexpensive 15N source, such as 15NH4Cl, in the presence of a base (e.g., sodium acetate (B1210297) or triethylamine). chemrxiv.orgnih.govnih.govresearchgate.netthieme-connect.com This reaction facilitates the displacement of the exocyclic nitrogen and the re-formation of the pyridine ring, now incorporating the 15N isotope from the ammonium (B1175870) salt. chemrxiv.orgnih.govresearchgate.netthieme-connect.com

This Zincke-based strategy has been shown to be applicable to a range of substituted pyridines, including those with substituents at the 2-position, which is relevant for the synthesis of this compound. chemrxiv.orgnih.gov The method generally proceeds under mild conditions and can achieve high chemical and isotopic yields. researchgate.netnih.gov

The Zincke reaction-based method exemplifies a broader strategy involving the ring-opening and subsequent re-closure of the pyridine ring using 15N-labeled reagents. chemrxiv.orgnih.govnih.govresearchgate.netthieme-connect.comnih.gov In these approaches, the pyridine heterocycle is temporarily disrupted, allowing for the introduction of a new nitrogen atom from an external, isotopically labeled source. The ring is then reformed, with the 15N atom integrated into the heterocyclic structure. The key to the success of these strategies lies in the controlled opening of the thermodynamically stable aromatic ring and the efficient incorporation of the labeled nitrogen during the re-cyclization step. nih.gov

Advanced Synthetic Protocols for this compound

Recent research has provided advanced protocols for the 15N labeling of pyridines, which are applicable to the synthesis of this compound. These protocols often leverage the Zincke reaction pathway to achieve efficient isotopic exchange at the ring nitrogen.

Multi-Step Synthesis Pathways from 15N-Labeled Ammonia (B1221849) or Ammonium Salts

A multi-step pathway for synthesizing 15N-labeled pyridines, including 2-substituted derivatives, starts from commercially available 15N-labeled ammonia or ammonium salts, particularly 15NH4Cl. chemrxiv.orgnih.govnih.govresearchgate.netthieme-connect.com This pathway, rooted in the Zincke reaction concept, involves the following key steps:

Activation of the Pyridine: The pyridine starting material is activated, often by reaction with triflic anhydride (Tf2O), to make the ring susceptible to nucleophilic attack. chemrxiv.orgnih.govresearchgate.netthieme-connect.com

Ring Opening and Zincke Imine Formation: A secondary amine, such as dibenzylamine, is introduced, which attacks the activated pyridine ring, leading to a regioselective ring-opening and the formation of a stable Zincke imine intermediate. chemrxiv.orgnih.govresearchgate.netthieme-connect.com The formation and isolation of this intermediate can be advantageous for purification and ensuring that unlabeled starting material is removed. chemrxiv.orgnih.gov

15N Incorporation and Ring Closure: The isolated or in situ generated Zincke imine is then treated with a 15N-labeled ammonium salt, such as 15NH4Cl, typically in a solvent like ethanol (B145695) and in the presence of a base like sodium acetate or triethylamine. chemrxiv.orgnih.govresearchgate.netthieme-connect.com This step facilitates the exchange of the nitrogen atom and the re-cyclization to form the 15N-labeled pyridine product. chemrxiv.orgnih.govresearchgate.netthieme-connect.com

This multi-step protocol offers a general and effective route for incorporating 15N into the pyridine ring. Studies have shown that this method can achieve high levels of 15N incorporation, often exceeding 95%. chemrxiv.orgnih.govresearchgate.netthieme-connect.com The method's tolerance for various functional groups and its applicability to 2-substituted pyridines highlight its potential for synthesizing this compound. chemrxiv.orgnih.gov

Representative Data for 15N Incorporation via Zincke-Based Isotope Exchange

While direct data for this compound is not explicitly detailed in the main text of the search results, the general method has been applied to various pyridines. The following table illustrates typical outcomes reported for 15N incorporation using the Zincke imine intermediate strategy with 15NH4Cl.

Starting Material (Pyridine Derivative) 15N Source Reported 15N Incorporation (%) Reference
Various substituted pyridines (general method) 15NH4Cl >95 chemrxiv.orgnih.govresearchgate.netthieme-connect.com
2-phenylpyridine 15NH4Cl Excellent yield and 15N incorporation (specific % not in abstract) chemrxiv.orgnih.govresearchgate.net
Etoricoxib (containing a disubstituted pyridine) 15NH4Cl Selective labeling of one pyridine subunit chemrxiv.org
Metyrapone (containing two pyridine subunits) 15NH4Cl 3.8:1 regioselectivity favoring the electron-deficient pyridine chemrxiv.org

Note: The table presents data aggregated from general discussions of the method's scope. Specific yields and detailed conditions for each substrate, including 2-aminopyridine (B139424) if reported, would be found in the full publications and their supplementary materials.

Detailed Research Findings on Zincke-Based 15N Exchange

Detailed research findings on the Zincke-based method indicate that the reaction conditions, including the choice of secondary amine, solvent, temperature, and the specific ammonium salt and base used for the ring closure, can influence the efficiency and yield of the 15N incorporation. chemrxiv.orgnih.govresearchgate.netthieme-connect.com The isolation of the Zincke imine intermediate is often preferred to ensure high isotopic purity in the final product by removing any remaining unlabeled starting material. chemrxiv.orgnih.gov The method has demonstrated good functional group tolerance, making it suitable for labeling a variety of substituted pyridines. chemrxiv.orgnih.govthieme-connect.com

Optimization of Reaction Conditions for Isotopic Enrichment and Yield

Optimizing reaction conditions is critical to maximize both the yield of this compound and the isotopic enrichment at the desired position. Several factors can influence these outcomes in isotopic labeling reactions.

In late-stage isotopic exchange reactions, the choice of catalyst and reaction conditions is paramount for achieving complete and selective isotopic labeling. nih.gov The activation of the amine substrate and the efficiency of the isotopic exchange process are highly dependent on these parameters. nih.gov

For the 14N to 15N isotopic exchange via skeletal editing, the conditions for activating the heteroaromatic substrate and the subsequent ring-opening/ring-closure sequence mediated by the 15N-aspartate diester need careful optimization. nih.gov Factors such as temperature, reaction time, and the nature of the activating agent influence the efficiency of the isotopic exchange and the chemical yield. nih.gov

Achieving high isotopic enrichment, typically >95% 15N incorporation, is often a key objective. chemrxiv.org This can be influenced by the purity of the 15N-labeled starting material and the reaction pathway, ensuring that the 15N atom is selectively incorporated at the target position. In some cases, using an excess of the 15N-labeled reagent can drive the reaction towards higher isotopic incorporation. chemrxiv.org

Data from studies on related 15N-labeling synthesis highlight the impact of specific conditions on yield and enrichment. For example, in the synthesis of 15N-labeled purines, optimization of existing procedures was necessary to achieve reasonable yields on minimalistic scales, often involving reducing the number of purification and post-reaction steps. royalsocietypublishing.org

Considerations for Stereochemical Control in Derivatization

While 2-pyridinamine itself is an achiral molecule, stereochemical control becomes a critical consideration when it is used as a building block or reagent in the synthesis of chiral derivatives. Derivatization of 2-pyridinamine can involve reactions at the amino group or the pyridine ring carbons, potentially introducing new stereocenters.

When 2-pyridinamine is reacted with chiral molecules or undergoes reactions catalyzed by chiral catalysts or enzymes, the stereochemical outcome of the reaction must be controlled to obtain the desired enantiomer or diastereomer. This is particularly important in the synthesis of pharmaceuticals and other biologically active compounds where stereochemistry significantly impacts efficacy and safety.

Methods for achieving stereochemical control in derivatization reactions involving amines or nitrogen-containing heterocycles include:

Use of Chiral Reagents: Employing chiral acids, bases, or coupling agents can influence the stereochemical course of a reaction.

Chiral Catalysis: Utilizing chiral metal complexes or organocatalysts can induce asymmetry in the product. acs.org

Enzymatic Reactions: Enzymes can catalyze highly selective transformations, often producing a single stereoisomer.

Diastereoselective Synthesis: Incorporating a chiral auxiliary into the 2-pyridinamine structure or the co-reactant can direct the stereochemical outcome. After the reaction, the auxiliary can be removed.

Chiral Resolution: If a racemic mixture of a derivative is formed, chiral chromatography or crystallization with a chiral resolving agent can be used to separate the enantiomers. acs.org

The choice of derivatization method and reaction conditions is crucial for controlling stereochemistry. For instance, in the derivatization of amino acids for enantioselective analysis, different racemization tags and incubation conditions were explored to control the percentage of D-amino acid formed. acs.org While this example pertains to amino acids, the principle of controlling reaction conditions to influence stereochemistry is applicable to the derivatization of 2-pyridinamine.

In the context of 15N-labeled 2-pyridinamine, maintaining isotopic integrity throughout the derivatization process is also essential alongside stereochemical control. The derivatization chemistry should not lead to scrambling or loss of the 15N label.

Purification and Isolation Techniques for this compound and its Derivatives

Effective purification and isolation techniques are essential to obtain this compound and its derivatives in high purity, both chemically and isotopically. The choice of method depends on the scale of the synthesis, the properties of the compound, and the nature of impurities.

Common purification and isolation techniques applicable to this compound and its derivatives include:

Column Chromatography: This is a widely used technique for separating compounds based on their differential partitioning between a stationary phase and a mobile phase. Various types of stationary phases (e.g., silica (B1680970) gel, alumina, reversed-phase) and mobile phases can be used depending on the polarity and functional groups of the compound. Flash chromatography is often employed for faster separation and larger sample sizes. nih.govthieme-connect.com

High-Performance Liquid Chromatography (HPLC): Analytical and preparative HPLC are powerful techniques for achieving high purity. Reversed-phase HPLC is commonly used for purifying polar compounds like aminopyridines and their derivatives. nih.govresearchgate.net Chiral HPLC can be used to separate enantiomers of chiral derivatives. acs.org

Crystallization: This technique relies on the differential solubility of the compound and impurities in a suitable solvent or mixture of solvents. Obtaining crystalline material often leads to high chemical purity.

Distillation: For volatile compounds, distillation can be used for purification based on differences in boiling points.

Extraction: Liquid-liquid extraction is a common method for separating the desired product from reaction mixtures and workup byproducts based on differences in solubility in immiscible solvents. nih.govacs.orgtandfonline.com

Washing: Washing solid or liquid phases with appropriate solvents helps remove soluble impurities. nih.govthieme-connect.com

Filtration: Used to separate solid from liquid phases, for example, to isolate precipitated products or remove solid impurities. thieme-connect.com

Drying: Removing residual solvents from the purified product is crucial to obtain it in solid form. This can be done using drying agents, vacuum, or heating. nih.govroyalsocietypublishing.org

For isotopically labeled compounds, it is important to ensure that the purification process does not cause isotopic fractionation, although this is generally less of a concern for stable isotopes like 15N compared to lighter isotopes. Analytical techniques such as mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for verifying the chemical structure, purity, and isotopic enrichment of the final product. alfa-chemistry.comroyalsocietypublishing.orgtandfonline.com

Specific purification methods for aminopyridine derivatives have been reported, such as cation-exchange chromatography for removing excess 2-aminopyridine from reaction mixtures in carbohydrate derivatization. nih.gov This highlights that specialized techniques may be necessary depending on the specific derivative and synthesis method.

Data from synthetic procedures often include details on the purification methods used and the resulting yields and purity. For example, purification by flash chromatography on Florisil or silica gel with specific solvent systems has been reported for substituted 2-aminopyridines. nih.govthieme-connect.com Yields of purified, isolated products can vary depending on the complexity of the molecule and the efficiency of the synthesis and purification steps. nih.govthieme-connect.comroyalsocietypublishing.org

Data Table: Examples of Purification and Yields in Related Syntheses

CompoundSynthesis MethodPurification MethodReported YieldNotesSource
Substituted 2-aminopyridinesPyridine N-oxides + Activated IsocyanidesHexanes/EtOAc washing, drying over Na2SO4, concentrationUp to 84%Amorphous solid nih.gov
Methyl 2-(Benzylamino)isonicotinatePyridine N-oxide + Benzyl isocyanide + TMSOTfFlash chromatography on Florisil (DCM→EtOAc/DCM)45%Crystalline solid nih.gov
N-(4-Chlorophenyl)pyridin-2-aminePyridine N-oxide + Activated IsocyanideHexanes/EtOAc washing, drying over Na2SO4, concentration71%Amorphous solid nih.gov
5-Phenylpyridin-2-amine3-phenylpyridine 1-oxide via Pyridinium SaltsColumn chromatography (silica gel, EtOAc–hexane)84%Off-white solid thieme-connect.com
[15N4]-labelled purine (B94841) derivativesFrom [15N]-formamideCrystallization, washing with water, drying71%White crystal, >97% HPLC-UV purity royalsocietypublishing.org
[15N2]2,6-DiaminopyridineFrom [15N2]2-Amino-6-bromo pyridine + 15NH4OHExtraction (chloroform/methanol), column chromatography70%Crude product purified by column chromatography tandfonline.com
15N-labeled primary amines (late-stage)Isotopic exchange using 15N-benzophenone imineNot specified (products isolated with complete labeling)Not specifiedUnreacted 14N-starting material functionalized and separated. nih.gov nih.gov

This table provides examples of purification strategies and reported yields for the synthesis of 2-aminopyridines and other 15N-labeled nitrogen-containing compounds, illustrating the variety of methods used.

Advanced Spectroscopic Characterization of 2 Pyridinamine 15n

Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-Pyridinamine-¹⁵N

High-Resolution ¹⁵N NMR Spectroscopy

High-resolution ¹⁵N NMR spectroscopy in solution offers unparalleled insight into the electronic structure, bonding, and dynamics of 2-Pyridinamine-¹⁵N. The low natural abundance of the ¹⁵N isotope necessitates isotopic enrichment to obtain high-quality spectra, which in turn reveal a host of valuable parameters.

The ¹⁵N chemical shift is a highly sensitive indicator of the electronic environment surrounding the nitrogen nucleus. In 2-Pyridinamine-¹⁵N, two distinct ¹⁵N resonances are expected, one for the endocyclic pyridine (B92270) nitrogen (N1) and another for the exocyclic amino nitrogen (NH₂).

Research on the closely related compound, 2-aminopyridine (B139424) N-oxide, provides valuable insight into the expected chemical shifts. In this analog, the pyridinic ring nitrogen exhibits a chemical shift of approximately -126.1 ppm, while the exocyclic amino nitrogen resonates at around -315.8 ppm, referenced to external nitromethane (B149229) scispace.com. The significant upfield shift of the amino nitrogen is characteristic of primary amines and reflects a higher electron density compared to the more deshielded pyridine nitrogen.

The electronic structure of 2-pyridinamine is heavily influenced by the interplay between the electron-donating amino group and the electron-withdrawing pyridine ring. The lone pair of electrons on the amino nitrogen can participate in resonance with the aromatic system, leading to an increase in electron density at the ortho and para positions of the ring, and a corresponding influence on the shielding of the ring nitrogen. The precise chemical shift values are also sensitive to solvent effects and protonation equilibria researchgate.net.

Table 1: Reported ¹⁵N Chemical Shifts for 2-Aminopyridine N-oxide

Nitrogen Atom Chemical Shift (δ) in ppm
Pyridine Ring Nitrogen (N1) -126.1
Amino Nitrogen (NH₂) -315.8

Data sourced from a study on 2-aminopyridine N-oxide and referenced to external nitromethane scispace.com.

Spin-spin coupling constants provide through-bond information about the connectivity and geometry of molecules. For 2-Pyridinamine-¹⁵N, the most significant coupling constants are the one-bond coupling between the amino nitrogen and its directly attached protons (¹J(¹⁵N,¹H)) and the two-bond coupling between the ring nitrogen and adjacent protons (²J(¹⁵N,¹H)).

The magnitude of ¹J(¹⁵N,¹H) is related to the hybridization of the nitrogen atom and the N-H bond length. For primary amino groups, typical values are in the range of -70 to -90 Hz. The negative sign indicates that the spin state with the larger magnetic quantum number has the lower energy. Measurement of this coupling constant can confirm the primary amine nature of the exocyclic group.

The two-bond coupling constant, ²J(¹⁵N,¹H), between the pyridine nitrogen and the proton at the C6 position provides information about the electronic structure of the pyridine ring. The magnitude and sign of this coupling are influenced by the lone pair orientation on the nitrogen and the dihedral angle between the N-C bond and the C-H bond. Studies on similar pyridine derivatives have shown that these long-range couplings are valuable for structural elucidation nih.gov.

Table 2: Typical Ranges for ¹J(¹⁵N,¹H) Coupling Constants

Functional Group Typical ¹J(¹⁵N,¹H) (Hz)
Primary Amines (-NH₂) -70 to -90

General expected ranges for one-bond nitrogen-proton coupling constants.

By measuring T₁ and T₂ at different magnetic field strengths and temperatures, it is possible to gain a detailed understanding of the rotational correlation times and the presence of any slower dynamic processes occurring in solution. These studies are instrumental in characterizing the motional behavior of 2-pyridinamine and its interactions with its environment.

Solid-State ¹⁵N NMR Spectroscopy

Solid-state ¹⁵N NMR provides unique information about the structure and packing of 2-Pyridinamine-¹⁵N in the crystalline state, which is averaged out in solution-state NMR due to rapid molecular tumbling.

In the solid state, the chemical shift is an anisotropic property, meaning it is dependent on the orientation of the molecule with respect to the external magnetic field. This anisotropy is described by the chemical shielding tensor, which is a second-rank tensor with three principal components (δ₁₁, δ₂₂, and δ₃₃). The isotropic chemical shift observed in solution is the average of these three components (δiso = (δ₁₁ + δ₂₂ + δ₃₃)/3).

The principal components of the ¹⁵N chemical shielding tensor provide a three-dimensional picture of the electronic environment around the nitrogen nucleus. For the pyridine nitrogen, the orientation of the principal axes is expected to be related to the symmetry of the pyridine ring. For the amino nitrogen, the tensor will be influenced by the orientation of the lone pair and the N-H bonds.

Studies on aminonitropyridines in the solid state have demonstrated that the ¹⁵N chemical shifts are highly sensitive to crystallographic effects and intermolecular interactions, such as hydrogen bonding mdpi.com. The anisotropy of the chemical shielding tensor for 2-Pyridinamine-¹⁵N would therefore provide valuable information about its crystal packing and the nature of intermolecular hydrogen bonds involving both the pyridine and amino nitrogens.

Table 3: General Principles of ¹⁵N Chemical Shielding Anisotropy

Parameter Description
δ₁₁, δ₂₂, δ₃₃ Principal components of the chemical shielding tensor.
δiso Isotropic chemical shift (average of the principal components).
Span (Ω) δ₁₁ - δ₃₃, represents the overall breadth of the tensor.
Skew (κ) 3(δ₂₂ - δiso) / Ω, describes the asymmetry of the tensor.

These parameters are used to characterize the anisotropy of the chemical shielding tensor from solid-state NMR spectra.

Dipolar Dephasing Experiments for Tautomerism and Conformational Analysis

Nitrogen-15 (B135050) Nuclear Magnetic Resonance (NMR) spectroscopy is exceptionally sensitive to the local electronic environment of nitrogen atoms, making it an ideal method for investigating the tautomeric equilibrium in 2-pyridinamine. The compound can exist in two primary tautomeric forms: the amino form (pyridin-2-amine) and the imino form (1,2-dihydropyridin-2-imine). The ¹⁵N chemical shifts of both the exocyclic amino/imino nitrogen and the endocyclic ring nitrogen are distinct for each tautomer. Studies on related aminopyridine derivatives have shown that as the proportion of the imino tautomer increases, the pyridine ring nitrogen signal becomes more shielded (shifts to a lower ppm value). scispace.comresearchgate.net

Dipolar dephasing experiments, a type of solid-state NMR technique, can provide further insights into the molecule's structure. These experiments exploit through-space dipolar couplings between nuclei. The strength of this coupling is highly dependent on the distance between the nuclei. By selectively filtering signals based on the strength of ¹⁵N-¹H or ¹⁵N-¹³C dipolar couplings, it is possible to distinguish between different tautomers and conformers, which feature distinct internuclear distances. This allows for an unambiguous determination of the dominant form of 2-Pyridinamine-¹⁵N in a given environment.

Dynamic Nuclear Polarization (DNP)-Enhanced ¹⁵N NMR for Sensitivity Enhancement

One of the primary challenges of ¹⁵N NMR is its inherently low sensitivity, a consequence of the low natural abundance of ¹⁵N and its low gyromagnetic ratio. uab.cat Dynamic Nuclear Polarization (DNP) is a powerful technique that overcomes this limitation by dramatically enhancing NMR signal intensities. nih.gov

The DNP process involves transferring the large polarization of unpaired electrons from a stable radical polarizing agent to the surrounding ¹⁵N nuclei. amazonaws.com This is achieved by irradiating the sample with microwaves at cryogenic temperatures (around 100 K). amazonaws.com The theoretical signal enhancement for ¹⁵N can be up to several thousand-fold. amazonaws.com This massive sensitivity gain makes it possible to acquire high-quality ¹⁵N NMR spectra of 2-Pyridinamine-¹⁵N in a fraction of the time required for conventional experiments, or to analyze samples with very low concentrations. uab.catnih.gov DNP-enhanced NMR is particularly valuable for studying surface chemistry and complex materials where the concentration of the analyte is limited. nih.govchemrxiv.org

Vibrational Spectroscopy (IR and Raman) of 2-Pyridinamine-¹⁵N

Isotopic Shift Analysis of Vibrational Modes

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the molecular vibrations of a compound. The substitution of a ¹⁴N atom with the heavier ¹⁵N isotope in 2-pyridinamine leads to predictable shifts in the vibrational frequencies of modes involving the nitrogen atom. According to the principles of molecular vibrations, an increase in the mass of an atom involved in a bond will decrease the frequency of its characteristic vibration.

For 2-Pyridinamine-¹⁵N, the most significant isotopic shifts are expected for vibrations directly involving the nitrogen atoms. These include:

N-H Stretching: The symmetric and asymmetric stretching modes of the amino group.

C-N Stretching: The stretching of the bond between the amino group and the pyridine ring, as well as the C-N bonds within the ring.

NH₂ Bending/Scissoring: In-plane bending vibrations of the amino group.

NH₂ Wagging: Out-of-plane bending vibrations of the amino group.

Computational studies and experimental data on related ¹⁵N-labeled compounds show that isotopic shifts for stretching modes can be on the order of 10-40 cm⁻¹. osti.gov By analyzing these shifts, vibrational modes can be assigned with greater confidence, providing a more accurate and detailed picture of the molecule's vibrational dynamics.

Table 1: Key Vibrational Modes of 2-Aminopyridine and Expected Shifts for 2-Pyridinamine-¹⁵N
Vibrational ModeTypical Wavenumber (cm⁻¹) for Unlabeled 2-AminopyridineExpected Isotopic Shift upon ¹⁵N Substitution
N-H Asymmetric Stretch~3489Shift to lower wavenumber
N-H Symmetric Stretch~3611Shift to lower wavenumber
NH₂ Scissoring~1611-1628Shift to lower wavenumber
C-N Stretch (exocyclic)~1315-1328Shift to lower wavenumber
NH₂ Wagging~751Shift to lower wavenumber

Data for unlabeled 2-aminopyridine are based on computational and experimental values. The expected shift is a qualitative prediction based on the principles of isotopic substitution.

Correlation of Spectral Features with Molecular Structure and Hydrogen Bonding

The precise frequencies of vibrational modes are highly sensitive to the molecular environment, particularly to the formation of hydrogen bonds. rsc.org The amino group (-NH₂) and the pyridine ring nitrogen of 2-pyridinamine can both act as hydrogen bond donors and acceptors.

When 2-Pyridinamine-¹⁵N participates in hydrogen bonding, significant changes in its IR and Raman spectra are observed. For example, when the amino group acts as a hydrogen bond donor, the N-H bond is weakened and elongated, resulting in a pronounced redshift (a shift to lower frequency) of the N-H stretching bands. The magnitude of this shift often correlates with the strength of the hydrogen bond. Studies on hydrated clusters of 2-aminopyridine have demonstrated that hydrogen bonding to the aromatic nitrogen can cause redshifts of over 250 cm⁻¹ in the O-H stretching vibration of water, indicating a very strong interaction. rsc.org By analyzing these spectral shifts, vibrational spectroscopy provides a powerful method for characterizing intermolecular interactions in various states.

Mass Spectrometry (MS) for Isotopic Purity and Structural Confirmation

High-Resolution Mass Spectrometry for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential tool for confirming the successful synthesis and isotopic purity of 2-Pyridinamine-¹⁵N. HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a molecule's elemental formula.

The incorporation of a ¹⁵N atom in place of a ¹⁴N atom results in a nominal mass increase of one dalton. However, the exact masses of these isotopes are different, and HRMS can easily distinguish between them. This capability is crucial for confirming the presence of the ¹⁵N label and for quantifying the isotopic enrichment of the sample by comparing the relative intensities of the ion peaks corresponding to the labeled and unlabeled molecules. nih.govscispace.com

Table 2: Precise Mass Determination of 2-Pyridinamine Isotopologues
CompoundMolecular FormulaTheoretical Monoisotopic Mass (Da)
2-PyridinamineC₅H₆¹⁴N₂94.05310
2-Pyridinamine-¹⁵NC₅H₆¹⁴N¹⁵N95.05015

Monoisotopic masses are calculated based on the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁵N).

Computational and Theoretical Studies on 2 Pyridinamine 15n

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, are widely used to investigate the electronic structure, geometry, and properties of molecules. These methods allow for the prediction of molecular structures, energy landscapes, and spectroscopic parameters. Studies on 2-aminopyridine (B139424) using these techniques provide valuable information applicable to 2-pyridinamine-15N nih.gov.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental step in computational chemistry to find the lowest energy arrangement of atoms in a molecule. For 2-aminopyridine, DFT and ab initio methods have been employed to determine its equilibrium structure nih.gov. These calculations often utilize basis sets like 6-31G, 6-311G, and their augmented versions, combined with functionals such as B3LYP nih.govjcsp.org.pkresearchgate.net. Studies have investigated the planarity of the amino group relative to the pyridine (B92270) ring and the potential energy surface associated with its inversion motion aip.orgtandfonline.com. While 15N substitution does not significantly alter the equilibrium geometry, computational geometry optimization of this compound would confirm its minimum energy structure and serve as the basis for further calculations of its properties. Conformational analysis explores different possible spatial arrangements of a molecule and their relative energies tandfonline.combrieflands.com. For 2-aminopyridine, this primarily involves the orientation of the amino group. Theoretical studies have shown that the amino group in aminopyridines can be nonplanar tandfonline.com.

Prediction of Spectroscopic Parameters (e.g., 15N NMR Chemical Shifts and Coupling Constants)

Computational methods are powerful tools for predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra. For this compound, the prediction of 15N NMR chemical shifts and coupling constants is of particular interest due to the isotopic label. DFT methods, often in conjunction with the Gauge-Including Atomic Orbital (GIAO) method, are commonly used for calculating NMR shielding constants, which can then be converted to chemical shifts researchgate.netnih.gov.

Studies on aminopyridines and related nitrogen-containing heterocycles have shown that calculated 15N NMR chemical shifts correlate well with experimental values, and these shifts are sensitive to the electronic environment of the nitrogen atoms and tautomeric state researchgate.netnih.govresearchgate.netrsc.orgresearchgate.net. For 2-aminopyridine, computational studies have provided predicted 15N NMR data jcsp.org.pk.

Nitrogen AtomCalculated 15N NMR Chemical Shift (ppm)Method/Basis SetSolventCitation
Ring Nitrogen-165.31 (reference CH3NO2)B3LYP/6-311+G(2d,p)Neat CH3NO2 jcsp.org.pk
Amino Nitrogen-50.9 (NBO charge) / -40.3 (Mulliken charge)DFT-B3LYP/6-311GGas Phase jcsp.org.pk
Ring Nitrogen-101.2 to -126.7 (range for amino/acetylamino derivatives)Not specifiedNot specified researchgate.net
Ring Nitrogen-293 +/- 5 (NBSi2 environment) / -272 +/- 6 (NB2Si environment)DFT-DSolid State (hypothetical crystals) researchgate.net
Ring NitrogenConsistent with experimental shiftsGIAO/DFTNot specified nih.gov
Pyridyl NitrogenSensitive to protonation stateNot specifiedNot specified illinois.edu
Ring NitrogenReflects charge density trendsSTO-3G ab initioGas Phase rsc.org
Ring Nitrogen-241.20 (theoretical)DFT/B3LYP/6-31G(d)Chloroform (simulated) bas.bg

Computational prediction of coupling constants, such as 1H-15N coupling constants, is also possible using quantum chemical methods. These couplings provide information about the connectivity and electronic structure around the 15N nucleus.

Analysis of Molecular Orbitals and Electron Density Distribution

Studies on 2-aminopyridine have investigated its molecular orbitals and charge distribution using methods like Natural Bond Orbital (NBO) and Mulliken population analysis jcsp.org.pkrsc.orgjmaterenvironsci.comijret.orgias.ac.inresearchgate.net. These analyses can reveal the electron-donating or withdrawing nature of substituents and the reactive sites within the molecule ijret.orgniscpr.res.in. For 2-aminopyridine, the nitrogen atoms and the pyridine ring carbons exhibit varying electron densities, influencing its interactions and reactivity jcsp.org.pkrsc.orgijret.orgias.ac.in. Analysis of molecular orbitals can also help understand electronic transitions and spectroscopic properties nsf.govresearchgate.netacs.org.

Atom TypeNBO Charge (2-Aminopyridine)Mulliken Charge (2-Aminopyridine)Method/Basis SetCitation
Amino Nitrogen-0.509-0.403DFT-B3LYP/6-311G jcsp.org.pk
Ring NitrogenNot specifiedNot specifiedDFT-B3LYP/6-311G jcsp.org.pk
2-AP part in complex+0.0718 to +0.1183 e (range for different conformers)Not specifiedM06-2X-D3/6-311G(d,p) ias.ac.in

Molecular Dynamics (MD) Simulations of this compound Systems

Molecular Dynamics (MD) simulations are computational techniques used to study the time-dependent behavior of molecular systems. By simulating the motion of atoms and molecules, MD can provide insights into dynamic processes, intermolecular interactions, and the influence of the environment. Applying MD simulations to this compound systems allows for the investigation of its behavior in various environments, such as in solution or in complexes.

Proton Transfer Dynamics and Intermolecular Interactions

Proton transfer is a fundamental process in chemistry and biology, and 2-aminopyridine is known to undergo proton transfer reactions, particularly in the excited state or in the presence of hydrogen-bonding partners researchgate.netacs.orgrsc.orgnih.govacs.org. MD simulations can be used to study the dynamics of these proton transfer processes, providing information on reaction pathways and timescales researchgate.netrsc.org. Studies on 2-aminopyridine dimers and complexes have utilized MD simulations to investigate excited-state proton transfer, highlighting the role of hydrogen bonding and charge transfer states researchgate.netrsc.orgnih.govacs.org.

Intermolecular interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, play a crucial role in determining the properties and behavior of molecules in condensed phases and in complexes ias.ac.inmdpi.comsemanticscholar.orgscispace.com. MD simulations can capture the nature and strength of these interactions over time semanticscholar.orgscispace.comresearchgate.netmdpi.com. For 2-aminopyridine, MD studies have explored its interactions in dimers, co-crystals, and solutions, revealing the formation of hydrogen-bonded networks and other supramolecular structures ias.ac.inmdpi.comsemanticscholar.orgscispace.comresearchgate.netmdpi.com. The 15N label can subtly influence these interactions due to changes in vibrational modes and potentially affect proton transfer rates.

Solvent Effects on Molecular Behavior

The solvent environment can significantly influence the structural, spectroscopic, and reactive properties of a solute molecule. MD simulations are a valuable tool for investigating solvent effects by explicitly including solvent molecules in the simulation box mdpi.comnih.govrsc.orgacs.org.

Studies on 2-aminopyridine have used computational methods, including MD simulations, to explore the impact of different solvents on its behavior mdpi.comnih.govrsc.orgacs.org. These studies can analyze how solvent molecules interact with 2-aminopyridine through hydrogen bonding and other forces, how the solvent affects conformational equilibria, and how it influences spectroscopic properties like absorption and emission spectra nih.govrsc.orgresearchgate.net. For this compound, MD simulations in various solvents would provide insights into its solvation structure, dynamics, and how solvent interactions might affect processes like proton transfer or its behavior in biological environments.

Property InvestigatedComputational Method(s)Solvent(s) StudiedKey Findings Related to Solvent EffectsCitation
Electronic Absorption SpectraElectronic Spectroscopy1,4-dioxane, chloroform, ethanol (B145695), acetonitrile, N,N-dimethyl formamideSolvent polarity and hydrogen bonding ability influence charge transfer transitions. researchgate.net
Hydrogen Bonding DynamicsTD-DFTMethanolHydrogen bonds strengthened in the excited state; spectral shifts observed. nih.gov
Association ProcessesMD Simulation, DFTAqueous SolutionsFormation of heterodimers stabilized by hydrogen bonds. semanticscholar.orgmdpi.com
SolubilityExperimental, Thermodynamic ModelsVarious mono-solventsSolubility varies with temperature and solvent properties. acs.org
Molecular InteractionsElectronic Spectroscopy, CalorimetryCyclohexane, carbon tetrachloride, benzene, chlorobenzeneSolvent affects complexation equilibria and heats of interaction. rsc.org
NMR Chemical ShiftsExperimental, ComputationalDMSO-d6Solvent can influence observed NMR shifts. plos.org

Theoretical Elucidation of Reaction Mechanisms Involving this compound

Computational and theoretical studies play a crucial role in understanding the reaction mechanisms involving 2-aminopyridine and its isotopically labeled analogue, this compound. These methods provide insights into reaction pathways, transition states, energy barriers, and the influence of isotopic substitution on reaction kinetics and mechanisms. Density Functional Theory (DFT) is a widely used quantum chemical method for such studies, allowing for the calculation of molecular structures, energies, and spectroscopic properties nih.govopenaccessjournals.com.

Theoretical investigations have explored various reactions involving 2-aminopyridine, including tautomerization, oxidation, reduction, and reactions with other molecules nih.govaip.orgmostwiedzy.pltandfonline.comresearchgate.net. While direct theoretical studies specifically on the reaction mechanisms of this compound are less commonly reported compared to the unlabeled compound, the principles and methodologies applied to 2-aminopyridine are directly relevant. Isotopic labeling, particularly with 15N, is a powerful tool for elucidating reaction mechanisms experimentally, and theoretical calculations can complement these studies by providing detailed energetic and structural information about intermediates and transition states involving the labeled nitrogen atom nih.govchemrxiv.orgchemrxiv.org.

Computational studies can help predict the most favorable reaction pathways and understand the factors that govern regioselectivity and reactivity. For instance, DFT calculations have been used to study the charge distribution in aminopyridines, which can influence their reactivity towards electrophiles and nucleophiles rsc.orgjcsp.org.pk. The intrinsic basicity of the ring nitrogens, as determined by theoretical studies, is also a key factor in reactions involving protonation rsc.org.

Transition State Analysis and Energy Barriers

Transition state analysis using computational methods is essential for determining the energy barriers of chemical reactions. A transition state represents the highest energy point along a reaction pathway, connecting reactants to products via an energy minimum corresponding to an intermediate nih.gov. Identifying and characterizing transition states allows for the calculation of activation energies, which are critical for understanding reaction rates.

Theoretical studies on 2-aminopyridine and related systems have involved the identification of transition states for various processes, including tautomerization and reactions with other species aip.orgdiva-portal.orgresearchgate.net. For example, computational studies have investigated the potential energy surfaces for processes like proton transfer and ring deformation in 2-aminopyridine dimers, identifying transition states and calculating associated energy barriers aip.orgdiva-portal.org.

The energy barrier for a reaction is the energy difference between the reactants and the transition state. Lower energy barriers correspond to faster reactions. Computational methods, such as DFT, are used to optimize the geometries of reactants, products, intermediates, and transition states, and to calculate their energies nih.govjcsp.org.pkuisek.edu.ec. Frequency analysis is then performed to confirm the nature of stationary points (minima for reactants, products, and intermediates; saddle points with one imaginary frequency for transition states) diva-portal.orguisek.edu.ec.

Studies on the rotational pathways of the amino group in 2-aminopyridine have also involved the calculation of rotational barriers, which can be viewed as energy barriers for conformational changes uisek.edu.ec. These barriers are important for understanding the flexibility and preferred conformations of the molecule, which can influence its reactivity.

While specific data on transition state energies and energy barriers for reactions directly involving the 15N atom in this compound are scarce in the provided search results, the methodologies applied to unlabeled 2-aminopyridine are directly transferable. Isotopic substitution can, in principle, affect vibrational frequencies and zero-point energies, which can subtly influence energy barriers, particularly in reactions where the bond to the isotopic atom is being made or broken in the transition state (kinetic isotope effects). Theoretical calculations can quantify these subtle energetic differences.

Mechanistic Pathways of Isotopic Exchange Reactions

Isotopic exchange reactions involving nitrogen atoms in heterocycles like pyridine are of significant interest, particularly for the synthesis of 15N-labeled compounds for various applications, including mechanistic studies and biological tracing nih.govchemrxiv.orgchemrxiv.org. Theoretical studies can provide detailed insights into the mechanistic pathways of these exchange processes.

Recent research has explored methods for 14N to 15N isotopic exchange in pyridines and other nitrogen heteroaromatics, often involving ring-opening and ring-closure mechanisms nih.govchemrxiv.orgchemrxiv.orgresearchgate.net. One approach involves the activation of the pyridine ring, for instance, by N-triflylation, followed by a nucleophilic attack that leads to ring opening to form an intermediate nih.govchemrxiv.orgchemrxiv.org. Subsequent reaction with a 15N source, such as 15NH4Cl, and ring closure results in the incorporation of the 15N isotope into the ring nih.govchemrxiv.org.

Theoretical calculations, such as DFT, can be used to map out the entire reaction pathway for these isotopic exchange processes, including the structures and energies of intermediates and transition states chemrxiv.org. This allows for a detailed understanding of the sequence of bond breaking and formation steps, the roles of catalysts or reagents, and the factors that influence the efficiency and selectivity of the isotopic exchange.

While the provided search results discuss isotopic exchange in pyridines generally and mention the use of 15NH4Cl as a source, specific detailed theoretical studies on the mechanistic pathways of isotopic exchange specifically in 2-aminopyridine or this compound were not prominently featured. However, the general principles of using computational methods to study ring-opening/ring-closure mechanisms and isotopic exchange pathways in related nitrogen heterocycles are directly applicable chemrxiv.org. These studies would involve calculating the potential energy surface for the reaction, identifying all relevant intermediates and transition states, and analyzing the electronic structure changes along the reaction coordinate.

Understanding these mechanistic details through theoretical calculations is crucial for optimizing experimental conditions for efficient 15N labeling of 2-aminopyridine and for predicting the behavior of this compound in various chemical transformations.

Applications of 2 Pyridinamine 15n in Mechanistic and Methodological Research

Elucidation of Reaction Mechanisms and Reaction Kinetics

The precise tracking of atoms and the subtle changes in reaction rates upon isotopic substitution are fundamental to understanding how chemical reactions proceed. 2-Pyridinamine-¹⁵N is an invaluable tool for these investigations.

Isotopic labeling is instrumental in studying organic reaction mechanisms by allowing researchers to follow the path of specific atoms through a complex transformation. nih.gov The substitution of a ¹⁴N atom with a ¹⁵N atom in 2-aminopyridine (B139424) creates a molecular tag that can be detected using techniques like mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

A significant application is seen in the synthesis of ¹⁵N-labeled pyridines themselves. One general approach involves the ring-opening of a ¹⁴N-pyridine derivative to form an intermediate, such as a Zincke imine, followed by a ring-closing step using a ¹⁵N-labeled ammonia (B1221849) source like ¹⁵NH₄Cl. nih.govchemrxiv.org This process directly exchanges the nitrogen atom within the heterocyclic core, and the ¹⁵N label confirms the mechanism proceeds through this ring-opening/ring-closure pathway, known as an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. nih.govresearchgate.net Research has demonstrated high isotopic incorporation efficiencies for a variety of substituted pyridines using this method. nih.govnih.gov

Starting Pyridine (B92270)Reagents for ¹⁵N IncorporationIsotopic Enrichment (% ¹⁵N)
2-Phenylpyridine1) Tf₂O, Dibenzylamine2) ¹⁵NH₄Cl, NaOAc>99%
3-Bromopyridine1) Tf₂O, Dibenzylamine2) ¹⁵NH₄Cl, NaOAc99%
2-Methoxypyridine1) Tf₂O, Dibenzylamine2) ¹⁵NH₄Cl, NaOAc>99%
4-Phenylpyridine1) Tf₂O, Dibenzylamine2) ¹⁵NH₄Cl, NaOAc97%

This table presents selected examples of ¹⁵N isotopic enrichment in the synthesis of various pyridine derivatives, demonstrating the utility of ¹⁵N labeling in tracking nitrogen atom exchange. Data sourced from McNally et al. and related studies. nih.govnih.gov

This "skeletal editing" approach, where an atom within the molecular core is directly replaced, avoids the need for multi-step de novo synthesis from simpler labeled precursors. nih.govchemrxiv.org The ability to trace the ¹⁵N atom from the simple ammonia salt into the final complex pyridine structure provides definitive evidence for the proposed reaction pathway.

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.orglibretexts.org Studying KIEs provides insight into the nature of the rate-determining step of a reaction. princeton.edu While hydrogen-deuterium KIEs are most common, heavy atom KIEs involving isotopes like ¹³C, ¹⁸O, and ¹⁵N are also powerful mechanistic probes. libretexts.org

For reactions involving 2-pyridinamine, a ¹⁵N KIE (expressed as the ratio of rate constants, k₁₄/k₁₅) can be measured. A primary ¹⁵N KIE is expected if a bond to the labeled nitrogen atom is being formed or broken in the rate-determining step. For example, in a reaction where the C-NH₂ bond of 2-aminopyridine undergoes cleavage, a k₁₄/k₁₅ value greater than 1 (a "normal" KIE) would indicate that this bond-breaking event is part of the slowest step. Conversely, a secondary ¹⁵N KIE might be observed if the isotopic substitution is at a position not directly involved in bond breaking but where changes in hybridization or coordination occur during the transition state. wikipedia.orglibretexts.org Studies on enzymatic deamination reactions have successfully used ¹⁵N KIEs to determine that C-N bond cleavage is the major rate-determining step. nih.gov

Type of Reaction Step Involving NitrogenExpected ¹⁵N KIE (k₁₄/k₁₅)Mechanistic Implication
C-N bond cleavage in rate-determining step> 1.0 (Normal)C-N bond is significantly weakened in the transition state.
C-N bond formation in rate-determining step> 1.0 (Normal)C-N bond is being formed in the transition state.
No bond change to N in rate-determining step≈ 1.0 (Null)Nitrogen atom is not involved in the rate-determining step.
Increased N coordination/stiffening of N-bonds< 1.0 (Inverse)N-containing bonds are more constrained in the transition state than in the ground state.

This table outlines the theoretical interpretation of ¹⁵N kinetic isotope effects for reactions involving the nitrogen atom of 2-pyridinamine-¹⁵N. The magnitude and direction of the KIE provide valuable information about the transition state of the reaction. wikipedia.orglibretexts.orgnih.gov

Development of Novel Synthetic Methodologies

Beyond mechanistic elucidation, 2-pyridinamine-¹⁵N is a valuable component in the development and optimization of new chemical reactions and processes.

The development of new synthetic reactions requires careful monitoring to determine reaction completion, yield, and byproduct formation. The ¹⁵N isotope serves as an ideal spectroscopic tag for this purpose. Unlike the highly abundant ¹⁴N nucleus, the ¹⁵N nucleus has a nuclear spin of ½, making it suitable for high-resolution NMR spectroscopy. nih.gov

One advanced technique is hyperpolarized ¹⁵N NMR, which can enhance the NMR signal by several orders of magnitude. nih.gov This allows for real-time, high-sensitivity monitoring of reactions involving ¹⁵N-labeled synthons. nih.gov By using 2-pyridinamine-¹⁵N as a starting material, chemists can track the appearance of the ¹⁵N-labeled product signal and the disappearance of the starting material signal in real-time, providing precise kinetic data. Another powerful technique is Parallel Reaction Monitoring (PRM), a mass spectrometry method that offers accurate quantification of ¹⁵N-labeled compounds, even in complex mixtures and at low abundance. nih.govresearchgate.net This is particularly useful for optimizing reaction conditions by allowing for the precise measurement of product formation under different catalytic systems or reagent concentrations. nih.gov

TechniquePrincipleApplication in Reaction Monitoring
¹⁵N NMR SpectroscopyDetects the NMR-active ¹⁵N nucleus, providing structural information based on chemical shifts.Tracks the conversion of 2-pyridinamine-¹⁵N to products by observing changes in the ¹⁵N chemical environment.
Hyperpolarized ¹⁵N NMRUses Signal Amplification by Reversible Exchange (SABRE) or other methods to dramatically increase ¹⁵N NMR signal intensity.Enables real-time monitoring of fast reactions and detection of low-concentration intermediates. nih.gov
Mass Spectrometry (e.g., PRM)Differentiates molecules based on their mass-to-charge ratio. The ¹⁵N label creates a distinct mass shift.Provides highly accurate and sensitive quantification of ¹⁵N-labeled products for yield determination and kinetic analysis. nih.govresearchgate.net

This table summarizes key analytical techniques that leverage the ¹⁵N label in 2-pyridinamine-¹⁵N for the purpose of monitoring and optimizing chemical reactions.

High-throughput screening (HTS) is a cornerstone of modern drug discovery and catalyst development, enabling the rapid testing of thousands of potential candidates. Isotope labeling is a key enabling technology for HTS assays. By using 2-pyridinamine-¹⁵N as a substrate in a catalytic screen, the resulting product will also be ¹⁵N-labeled.

This allows for the use of isotope dilution mass spectrometry, a highly accurate and robust quantification method. In this setup, a known amount of a heavy-isotope labeled internal standard (e.g., a ¹³C-labeled product) is added to each reaction well. The ratio of the ¹⁵N-labeled product (from the reaction) to the ¹³C-labeled standard is then measured by mass spectrometry. This ratio directly and accurately reflects the amount of product formed, minimizing matrix effects and variations in instrument response across different samples. This approach allows for the rapid and reliable screening of large catalyst libraries to identify the most active and selective candidates for a given transformation involving the 2-aminopyridine scaffold.

Studies of Molecular Interactions and Dynamics

Understanding how molecules interact with each other—such as how a drug binds to its protein target—is fundamental to chemistry and biology. 2-Aminopyridine is a common scaffold in pharmacologically active molecules. rsc.orgresearchgate.net Incorporating a ¹⁵N label into this structure provides a powerful spectroscopic handle to probe these interactions.

The ¹⁵N nucleus is a sensitive probe of its local electronic environment. When 2-pyridinamine-¹⁵N binds to a larger molecule, such as an enzyme or a synthetic receptor, changes in hydrogen bonding, coordination, or conformation can be detected as shifts in the ¹⁵N NMR signal. Two-dimensional NMR experiments, such as ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence), can correlate the ¹⁵N atom with its attached protons, providing detailed information about the binding interface.

Furthermore, molecular dynamics (MD) simulations, often combined with density functional theory (DFT), are computational methods used to model the movement and interactions of atoms and molecules over time. rsc.org Using ¹⁵N-labeled compounds in conjunction with experimental techniques like 2D IR spectroscopy and NMR provides crucial data to validate and refine these computational models. rsc.org This synergy between experiment and theory allows for a detailed, dynamic picture of molecular recognition, revealing the specific forces—such as hydrogen bonds or π-stacking interactions—that govern the binding of 2-aminopyridine-containing molecules to their biological targets. rsc.org

Ligand-Metal Coordination Studies with ¹⁵N as a Probe

The incorporation of a ¹⁵N label into the pyridine ring or the amino group of 2-aminopyridine allows for precise monitoring of its interaction with metal centers. ¹⁵N NMR spectroscopy serves as a direct probe of the coordination environment, providing valuable insights into the nature of the metal-ligand bond.

When 2-aminopyridine coordinates to a metal ion, the electron density around the nitrogen atoms is perturbed, leading to a significant change in their ¹⁵N chemical shifts. This change, known as the coordination shift (Δδ¹⁵N), is defined as the difference between the chemical shift of the nitrogen in the complex and that in the free ligand (Δδ¹⁵N = δcomplex - δligand).

Research has consistently shown that for pyridine-type ligands, coordination to various transition metals typically induces a negative (upfield) coordination shift. nih.govnih.gov The magnitude of this shift is influenced by several factors, including the nature of the metal ion, its oxidation state, and the identity of other ligands in the coordination sphere. For instance, studies on complexes of gold(III), cobalt(III), and rhodium(III) with pyridine have reported ¹⁵N coordination shifts ranging from approximately -78 to -107 ppm. nih.gov A broader review of complexes with metals such as Pd(II) and Pt(II) indicates that the absolute magnitude of these negative shifts can be in the range of 30-150 ppm. nih.gov This upfield shift is attributed to the donation of the nitrogen lone pair to the metal, which alters the shielding of the nitrogen nucleus. By measuring these coordination shifts, researchers can confirm the site of metal binding and study the electronic effects of coordination.

Table 1: Representative ¹⁵N Coordination Shifts for Pyridine-Type Ligands

Metal Ion / Complex Type Ligand Type Typical Δδ¹⁵N (ppm)
Au(III), Co(III), Rh(III) Pyridine -78 to -107
Pd(II), Pt(II) Simple Azines -30 to -150

Data compiled from studies on pyridine and related azine ligands. nih.govnih.gov

Hydrogen Bonding Networks in Supramolecular Assemblies

In the field of supramolecular chemistry, ¹⁵N NMR is an invaluable technique for the direct detection and characterization of hydrogen bonds. nih.govresearchgate.net Hydrogen bonding is a fundamental non-covalent interaction that governs the assembly of complex molecular architectures. By selectively labeling 2-aminopyridine with ¹⁵N, the participation of its nitrogen atoms in hydrogen bonding networks can be precisely monitored.

Both the endocyclic (pyridine) and exocyclic (amino) nitrogen atoms of 2-aminopyridine can act as hydrogen bond acceptors or donors. When the pyridine nitrogen acts as a hydrogen bond acceptor, its local electronic environment is altered, resulting in a measurable change in its ¹⁵N chemical shift. Studies have demonstrated that the formation of a hydrogen bond to a pyridine nitrogen typically causes an upfield shift in its ¹⁵N NMR signal. umass.edu For example, in the presence of a hydrogen bond donor, the ¹⁵N peak of pyridine has been observed to shift upfield by more than 1 ppm. umass.edu

Two-dimensional NMR techniques, particularly ¹H-¹⁵N Heteronuclear Multiple Quantum Coherence (HMQC) spectroscopy, are especially powerful for this purpose. nih.govresearchgate.net These experiments detect correlations between protons and directly bonded nitrogen atoms, providing unambiguous evidence of hydrogen bond formation. In studies of supramolecular assemblies, observing a correlation between a proton of one molecule and a ¹⁵N-labeled nitrogen of another is direct proof of an intermolecular hydrogen bond. This method has been used to elucidate the structure of complex hydrogen-bonded dimers and mechanically interlocked molecules. nih.gov

Table 2: Effect of Hydrogen Bonding on Pyridine ¹⁵N Chemical Shift

Interaction Role of Pyridine Nitrogen Observed Change in δ¹⁵N
Hydrogen Bonding Acceptor Upfield shift (> 1 ppm)

This illustrates the general trend observed for pyridine when it participates in a hydrogen bond. umass.edu

Investigating Tautomerism and Isomerization Processes

2-Aminopyridine can exist in a tautomeric equilibrium between the amino form (possessing an exocyclic amino group) and the imino form (a pyridone-imine structure). While the amino form is generally predominant, the position of this equilibrium can be influenced by factors such as solvent, temperature, and substitution on the ring. ¹⁵N NMR spectroscopy is a definitive tool for studying this tautomerism, as the ¹⁵N chemical shifts of the nitrogens involved are markedly different in the two forms. nih.govrsc.org

The exocyclic nitrogen in the amino tautomer (-NH₂) has a chemical shift in a distinct region compared to the same nitrogen in the imino tautomer (=NH). The imino nitrogen is typically significantly deshielded (shifted downfield) relative to the amino nitrogen. researchgate.net For example, in a study of a related aminopyrimidine system, the transformation from the amino to the imino tautomer resulted in a dramatic downfield shift of over 100 ppm for the exocyclic nitrogen's ¹⁵N resonance. nih.gov

By measuring the ¹⁵N chemical shifts, researchers can unequivocally identify the predominant tautomer in a given state. Furthermore, in cases where both tautomers are present in significant quantities, the integration of their respective ¹⁵N signals can be used to determine the equilibrium constant for the tautomerization process. Solid-state ¹⁵N NMR can also be employed to study the tautomeric preferences in the crystalline phase. researchgate.netmdpi.com This makes ¹⁵N-labeled 2-aminopyridine an excellent substrate for detailed mechanistic studies of proton transfer and isomerization reactions.

Table 3: Typical ¹⁵N Chemical Shift Ranges for Amino and Imino Groups

Nitrogen Group Typical δ¹⁵N Range (ppm)
Amino (-NH₂) 30 to 120
Imino (=NH) 160 to 375

These are general ranges and can vary based on the specific molecular structure and environment. researchgate.netscience-and-fun.de

Advanced Research Applications of 2 Pyridinamine 15n in Biological and Environmental Contexts Methodological Focus

Tracer Studies in Biological Systems (Focus on Methodological Aspects)

Isotopic tracing using 15N is a fundamental technique for investigating nitrogen metabolism and the flow of nitrogen-containing molecules through biological systems. The methodology involves introducing a compound enriched with 15N into a biological system and tracking the fate of the isotope using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).

Probing Biological Pathways via 15N-Labeled Precursors

15N-labeled compounds serve as valuable precursors for mapping metabolic pathways and understanding the biosynthesis of nitrogen-containing biomolecules such as amino acids, proteins, and nucleic acids. By administering a 15N-labeled precursor and analyzing the isotopic enrichment in downstream metabolites or macromolecules over time, researchers can elucidate reaction sequences, identify metabolic intermediates, and quantify metabolic fluxes. For instance, 15N labeling has been used to study nitrogen fixation and metabolism in plants and microorganisms. While specific studies with 2-Pyridinamine-15N as a biological precursor were not found, if 2-aminopyridine (B139424) or its derivatives are involved in particular metabolic pathways in a biological system, then this compound could potentially be used to trace these specific transformations and incorporation events. The position of the 15N label on the amino group would allow for tracking the fate of this specific nitrogen atom through metabolic conversions.

Use in Metabolomics and Proteomics Research (Methodological Development)

15N labeling plays a significant role in both quantitative metabolomics and proteomics. In quantitative proteomics, methods like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) utilize the incorporation of 15N-labeled amino acids to distinguish and quantify proteins from different samples using mass spectrometry. For metabolomics, 15N labeling can be used for tracing the synthesis and degradation of nitrogen-containing metabolites and for absolute quantification using internal standards. The methodological development in these fields focuses on improving sensitivity, coverage, and throughput of isotopic analysis. 15N NMR and MS are key analytical techniques. Although specific applications of this compound in metabolomics or proteomics were not identified in the search results, it could potentially be used as a labeled internal standard for the quantification of 2-aminopyridine or related compounds if they are relevant metabolites. Alternatively, if 2-aminopyridine derivatives can be incorporated into proteins or other macromolecules in specific organisms, this compound could potentially be used in a labeling strategy analogous to SILAC for specific research questions.

Development of 15N-Based Probes for Advanced Imaging Modalities

The unique properties of the 15N nucleus also lend themselves to the development of probes for advanced imaging techniques, particularly Magnetic Resonance Imaging (MRI).

Hyperpolarized 15N Probes for Magnetic Resonance Imaging (MRI)

Hyperpolarization techniques can dramatically increase the sensitivity of NMR and MRI signals from 15N nuclei, which are naturally low in abundance and sensitivity. Hyperpolarized 15N-labeled compounds can be used as contrast agents or metabolic tracers to gain insights into biological processes in real-time using MRI. Examples include hyperpolarized [15N2]-urea for studying kidney function. The methodology involves polarizing the 15N spins outside the MRI scanner and rapidly transferring the hyperpolarized sample into the scanner. The design principles for hyperpolarized 15N probes focus on compounds that can be efficiently hyperpolarized and are biologically relevant or can report on specific physiological conditions. While no specific hyperpolarization studies on this compound were found, its chemical structure could be evaluated for its suitability for hyperpolarization techniques like dissolution Dynamic Nuclear Polarization (d-DNP). If hyperpolarized, this compound could potentially be explored as a probe for imaging applications, possibly related to tracking compounds with similar structures or as a reporter molecule if conjugated to a target-specific vector.

Design Principles for 15N-Enriched Sensors for Ions and Biomarkers

15N nuclei can be incorporated into sensor molecules designed to detect specific ions or biomarkers. The detection mechanism often relies on changes in the 15N NMR signal (e.g., chemical shift or relaxation rates) upon binding of the target analyte. Design principles involve synthesizing molecules with a 15N nucleus positioned such that its electronic environment is significantly altered upon interaction with the target. This requires careful consideration of the sensor molecule's structure, binding affinity, and selectivity. While the search results did not provide examples of sensors incorporating this compound, the nitrogen atom in the amino group or potentially within the pyridine (B92270) ring (if also labeled) could be designed as a reporting nucleus in a sensor construct. For instance, a sensor molecule that selectively binds a particular metal ion or a biomarker could be designed such that this binding event causes a measurable change in the 15N NMR signal of the incorporated this compound moiety.

Environmental Fate and Transport Studies (Methodological Contribution)

15N stable isotope tracing is a fundamental method for studying the environmental fate and transport of nitrogen and nitrogen-containing pollutants. This involves tracking the movement and transformation of 15N-labeled compounds in soil, water, and air. Methodological contributions in this area include developing techniques for sample collection and preparation from complex environmental matrices, as well as advanced analytical methods like Isotope Ratio Mass Spectrometry (IRMS) and 15N NMR for measuring isotopic enrichment and identifying transformation products. 15N tracing helps in understanding processes like nitrification, denitrification, volatilization, and uptake by plants and microorganisms. While specific studies using this compound to trace the environmental fate of 2-aminopyridine were not found, this compound could serve as a valuable tracer to investigate the persistence, mobility, degradation pathways, and potential bioaccumulation of 2-aminopyridine in various environmental compartments. By introducing this compound into controlled environmental simulations (e.g., soil columns or aquatic microcosms) and monitoring the decrease in the parent compound's 15N enrichment and the appearance of 15N in degradation products or other environmental pools, researchers could gain crucial insights into its environmental behavior.

Tracking Nitrogen Cycling Processes

Nitrogen is a fundamental element in all living organisms and plays a critical role in ecosystem functioning. The nitrogen cycle involves a series of complex transformations mediated by microorganisms and other environmental factors, including processes such as nitrification, denitrification, assimilation, and mineralization nih.govresearchgate.netmdpi.com. Understanding the dynamics and rates of these processes is crucial for managing ecosystems, optimizing agricultural practices, and assessing environmental pollution.

Stable isotope tracing with compounds like 2-Pyridinamine-¹⁵N provides a powerful methodology to investigate nitrogen cycling. By introducing a compound with a known isotopic signature (e.g., enriched in ¹⁵N), researchers can follow the movement and transformation of the labeled nitrogen atom through different pools and pathways within a system mdpi.comscience.govnih.gov. This allows for the quantification of nitrogen fluxes and the identification of key microbial or biochemical reactions involved.

In environmental studies, 2-Pyridinamine-¹⁵N can be used to trace the fate of nitrogen derived from specific sources, such as the compound itself or substances into which its nitrogen is incorporated. For instance, studies using ¹⁵N-labeled fertilizers have provided insights into nitrogen uptake by plants, nitrogen retention in soil, and losses through leaching or gaseous emissions science.gov. Similarly, introducing 2-Pyridinamine-¹⁵N into soil or aquatic environments can help track how its nitrogen is assimilated by microorganisms, transferred through food webs, or transformed into other nitrogen species like ammonium (B1175870), nitrite, or nitrate (B79036) .

Mass spectrometry, particularly techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Isotope Ratio Mass Spectrometry (IRMS), is essential for analyzing samples from ¹⁵N tracing experiments sciencepublishinggroup.com. These methods can detect and quantify the abundance of the ¹⁵N isotope in different compounds or nitrogen pools, allowing researchers to calculate isotopic enrichment and determine the extent of nitrogen transfer or transformation sciencepublishinggroup.com. For example, by analyzing the ¹⁵N enrichment in various nitrogenous compounds over time, researchers can infer the rates of specific nitrogen cycling processes.

While specific detailed data tables on 2-Pyridinamine-¹⁵N tracing in nitrogen cycling were not extensively available in the provided snippets, the methodology is well-established for ¹⁵N-labeled compounds in general environmental and biological studies mdpi.comscience.govnih.govresearchgate.net. A typical data output from such studies might involve tracking the percentage of ¹⁵N in different sample fractions over a time course, as conceptually illustrated in the table below:

Time Point (hours/days)Sample Fraction (e.g., Soil Organic N, Microbial Biomass N, Ammonium)¹⁵N Enrichment (%)
0Soil Organic NNatural Abundance
0Microbial Biomass NNatural Abundance
0AmmoniumNatural Abundance
24Soil Organic NIncreased
24Microbial Biomass NSignificantly Increased
24AmmoniumSlightly Increased
48Soil Organic NFurther Increased
48Microbial Biomass NDecreased (due to turnover)
48AmmoniumIncreased, then potentially decreased (due to nitrification/uptake)
.........

This type of data allows researchers to model nitrogen flow and understand the dynamics of nitrogen transformations within the system under investigation.

Biodegradation Pathway Elucidation

Biodegradation is a critical natural process by which microorganisms break down organic compounds in the environment. Understanding the pathways and mechanisms of biodegradation is essential for assessing the environmental fate of chemicals, developing bioremediation strategies, and understanding microbial metabolism. Pyridine and its derivatives, including 2-aminopyridine, are known to undergo biodegradation by various microorganisms researchgate.netnih.gov.

2-Pyridinamine-¹⁵N serves as a valuable tool for elucidating the specific biodegradation pathways of 2-aminopyridine. By introducing the ¹⁵N-labeled compound to a microbial culture or environmental sample, researchers can track the fate of the nitrogen atom as the molecule is metabolized . As microorganisms break down 2-aminopyridine-¹⁵N, the ¹⁵N label will be incorporated into intermediate metabolites and ultimately into end products.

Analyzing these ¹⁵N-labeled intermediates using techniques like GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS) allows researchers to identify the sequence of reactions involved in the degradation process. By identifying the chemical structures of the ¹⁵N-containing fragments or new compounds, the specific enzymatic steps and biochemical transformations can be mapped out. This provides detailed information about how microorganisms catabolize 2-aminopyridine and where the nitrogen atom is directed within their metabolic networks.

For example, if 2-aminopyridine-¹⁵N is deaminated during biodegradation, the ¹⁵N label might appear in ammonium-¹⁵N. If the pyridine ring is cleaved, the nitrogen could be incorporated into other organic molecules or released as inorganic nitrogen. By tracking the ¹⁵N label through different intermediate compounds isolated at various stages of degradation, a comprehensive biodegradation pathway can be constructed.

While specific detailed research findings using 2-Pyridinamine-¹⁵N for biodegradation pathway elucidation were not explicitly provided with data in the search results, the principle of using stable isotopes for tracing metabolic pathways is a standard technique in biochemistry and environmental microbiology . The application of this methodology to 2-aminopyridine-¹⁵N would involve experiments where the labeled compound is supplied to a microbial system, and samples are taken over time to isolate and analyze ¹⁵N-enriched metabolites. The identification and quantification of these labeled intermediates would then allow for the deduction of the biodegradation pathway.

A conceptual representation of findings in biodegradation studies using 2-Pyridinamine-¹⁵N might involve identifying labeled intermediates and their relative abundance over time, as shown below:

Time Point (hours)Compound¹⁵N Enrichment (%)
02-Pyridinamine-¹⁵NHigh
2Intermediate ALow (initial formation)
2Intermediate BVery Low
42-Pyridinamine-¹⁵NDecreased
4Intermediate AIncreased
4Intermediate BLow
82-Pyridinamine-¹⁵NSignificantly Decreased
8Intermediate ADecreased (further metabolized)
8Intermediate BIncreased
.........
FinalEnd Product XHigh (if nitrogen is retained)
FinalInorganic ¹⁵N (e.g., ¹⁵NH₄⁺)High (if nitrogen is mineralized)

This type of data helps researchers understand the sequence of degradation steps and the fate of the nitrogen atom from 2-aminopyridine.

Future Research Directions and Emerging Methodologies for 2 Pyridinamine 15n

Integration with Advanced Analytical Platforms (e.g., hyphenated techniques)

The distinct spectroscopic signature of 15N makes 2-Pyridinamine-15N an ideal candidate for use with advanced analytical platforms, particularly hyphenated techniques that combine separation methods with spectroscopic detection. The combination of chromatography (e.g., HPLC or GC) with MS (LC-MS or GC-MS) is a powerful approach for separating complex mixtures and identifying components based on their mass-to-charge ratio and fragmentation patterns. researchgate.netacs.org The presence of the 15N isotope in this compound would result in characteristic isotopic peaks in the mass spectrum, aiding in its unambiguous identification and quantification even in complex biological or environmental matrices. This is particularly valuable in metabolic studies or tracking the fate of nitrogen-containing compounds. alfa-chemistry.comresearchgate.net

Furthermore, the integration of chromatographic separation with NMR spectroscopy (LC-NMR or GC-NMR) could provide detailed structural information on this compound and its derivatives in mixtures without the need for isolation. While NMR is less sensitive than MS, the enhanced resolution and structural detail provided by 15N NMR, especially in multi-dimensional experiments, offer significant advantages for complex molecules. ckisotopes.comnih.govutoronto.ca Hyphenated techniques can thus provide a comprehensive analytical approach, combining separation, identification by mass, and detailed structural characterization by NMR, all facilitated by the 15N label.

Chemoenzymatic and Biocatalytic Routes for 15N-Labeling

Traditional chemical synthesis of 15N-labeled compounds can sometimes be challenging, requiring specific precursors like 15N-enriched ammonia (B1221849) or nitrate (B79036) salts and potentially involving multiple steps. alfa-chemistry.comresearchgate.net Emerging chemoenzymatic and biocatalytic approaches offer promising alternatives for the synthesis of this compound and its incorporation into more complex structures.

Biocatalysis, utilizing enzymes or whole cells, can provide highly selective and efficient routes for isotopic labeling under mild conditions. researchgate.netresearchgate.netchemicalsknowledgehub.com For instance, microorganisms grown in media containing 15N-labeled sources can biosynthetically incorporate the isotope into various nitrogen-containing molecules. alfa-chemistry.comresearchgate.netresearchgate.net While direct biosynthesis of this compound might require engineered pathways, enzymes could be employed for specific steps in a chemoenzymatic synthesis, such as the amination or cyclization steps, using a readily available 15N precursor. umich.eduresearchgate.net Research into identifying or engineering enzymes that can catalyze the formation of the pyridine (B92270) ring or introduce the amino group at the 2-position with high 15N incorporation efficiency is a potential future direction. This could lead to more sustainable and cost-effective production methods for this compound.

Applications in Quantum Computing and Advanced Material Science (Hypothetical Research)

While direct applications of this compound in quantum computing and advanced material science are currently hypothetical, the unique properties of isotopes, particularly nuclear spin, make 15N-labeled compounds potential candidates for exploration in these fields.

In quantum computing, nuclear spins can serve as qubits, the basic units of quantum information. Nitrogen-vacancy (NV) centers in diamond, which involve a nitrogen atom and a vacant lattice site, are being investigated for quantum computing and sensing applications. While this typically involves the nitrogen nucleus within the diamond lattice, the principles of utilizing nuclear spin for quantum information processing could potentially extend to other systems. Hypothetically, molecules containing 15N with long coherence times could be explored as molecular qubits or as components in molecular quantum computing architectures. The nuclear spin of 15N (I = 1/2) makes it a suitable candidate in this regard.

In advanced material science, the incorporation of isotopes can influence material properties, including vibrational modes, thermal conductivity, and magnetic properties. oeno-one.eu Nitrogen-containing organic molecules are also integral to the design of functional materials. While speculative, this compound or its derivatives could potentially be explored in the development of new materials where controlled nitrogen incorporation and its isotopic signature are beneficial. This might include organic semiconductors, coordination polymers, or other functional materials where the electronic or structural properties could be subtly tuned by isotopic substitution and probed using techniques sensitive to the 15N nucleus.

Expanding the Scope of Multi-Isotopic Labeling (e.g., with 2H, 13C)

Multi-isotopic labeling, involving the simultaneous incorporation of 15N, 2H (deuterium), and 13C isotopes, is a powerful strategy in biomolecular NMR and MS for studying larger and more complex systems. acs.orgckisotopes.comnih.govutoronto.cachemicalsknowledgehub.comutoronto.canih.gov Expanding the scope of multi-isotopic labeling to 2-Pyridinamine could provide enhanced capabilities for its use in various research areas.

For instance, synthesizing 2-Pyridinamine labeled with 15N, 13C, and 2H could be invaluable for detailed structural and dynamics studies of molecules where 2-aminopyridine (B139424) acts as a ligand or is incorporated into a larger structure. The combination of these isotopes allows for the simplification of complex NMR spectra, reduction of spin diffusion in NOESY experiments, and provides access to a wider range of NMR parameters for structural determination and the study of molecular motion. ckisotopes.comutoronto.cautoronto.ca In MS-based proteomics and metabolomics, multi-isotopic labeling allows for sophisticated quantitative analysis by creating distinct mass tags that can be resolved even for isobaric species. acs.orgacs.org Developing efficient synthetic routes to access 2-Pyridinamine with different combinations and patterns of 15N, 13C, and 2H labeling is a key area for future methodological development.

Computational Design of Novel 15N-Labeled Probes and Their Reactivity

Computational chemistry plays an increasingly important role in the design of molecules with desired properties and the prediction of their reactivity. pnas.orgresearchgate.net Applying computational methods to the design of novel 15N-labeled probes based on the 2-aminopyridine scaffold is a promising future direction.

Computational studies, such as Density Functional Theory (DFT) calculations, can be used to predict the spectroscopic properties of 15N-labeled molecules, including NMR chemical shifts and coupling constants. researchgate.netresearchgate.net This can aid in the design of probes with specific and easily detectable 15N signatures for applications in sensing or imaging. Furthermore, computational methods can be used to model the reactivity of this compound and its derivatives, predicting reaction pathways, transition states, and product distributions. researchgate.netchemrxiv.org This is particularly relevant for understanding the metabolic fate of 2-aminopyridine-containing drugs or the mechanisms of reactions catalyzed by metal complexes involving 2-aminopyridine ligands. rsc.org By computationally designing 15N-labeled variants with tailored reactivity or spectroscopic properties, researchers can accelerate the discovery and development of new applications for this versatile building block.

Q & A

Q. Tables for Key Data

Technique Key Parameter Typical Value for this compound Reference
15N-NMR Chemical Shift (δ)320–340 ppm
HRMS Isotopic Purity (%)≥98%
Relaxation (T1) Longitudinal Relaxation0.8–1.2 s (500 MHz)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.